molecular formula C11H10BrNO2 B100692 ethyl 5-bromo-1H-indole-2-carboxylate CAS No. 16732-70-0

ethyl 5-bromo-1H-indole-2-carboxylate

Cat. No. B100692
CAS RN: 16732-70-0
M. Wt: 268.11 g/mol
InChI Key: LWRLKENDQISGEU-UHFFFAOYSA-N
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Patent
US06201006B1

Procedure details

In a 500 ml flask, 14 g of 4-bromophenylhydrazine hydrochloride was dissolved in 170 ml of ethanol, and 1.2 ml of sulfuric acid and 8.5 ml of ethyl pyruvate were added. The reaction mixture was stirred for about 2 hours at room temperature and evaporated under reduced pressure to dryness. To the residue was added 23 ml of polyphosphoric acid, and the resulting solution was then stirred for 2 hours at 100° C.-110° C. After water was added, the reaction solution was neutralized with saturated aqueous NaHCO3 solution and then extracted to times with ethyl acetate. The extracts were combined, dried over MgSO4 and then evaporated. The residue was purified with silica gel column chromatography [eluent: n-hexane/ethyl acetate(9:1)] to obtain 10 g of the title compound as a brown solid.
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
170 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[C:6]([O:11][CH2:12][CH3:13])(=[O:10])[C:7]([CH3:9])=O.Cl.[Br:15][C:16]1[CH:21]=[CH:20][C:19]([NH:22]N)=[CH:18][CH:17]=1>C(O)C>[Br:15][C:16]1[CH:17]=[C:18]2[C:19](=[CH:20][CH:21]=1)[NH:22][C:7]([C:6]([O:11][CH2:12][CH3:13])=[O:10])=[CH:9]2 |f:2.3|

Inputs

Step One
Name
Quantity
1.2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
8.5 mL
Type
reactant
Smiles
C(C(=O)C)(=O)OCC
Step Two
Name
Quantity
14 g
Type
reactant
Smiles
Cl.BrC1=CC=C(C=C1)NN
Name
Quantity
170 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for about 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure to dryness
ADDITION
Type
ADDITION
Details
To the residue was added 23 ml of polyphosphoric acid
STIRRING
Type
STIRRING
Details
the resulting solution was then stirred for 2 hours at 100° C.-110° C
Duration
2 h
ADDITION
Type
ADDITION
Details
After water was added
EXTRACTION
Type
EXTRACTION
Details
extracted to times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified with silica gel column chromatography [eluent: n-hexane/ethyl acetate(9:1)]

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C2C=C(NC2=CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 10 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.